molecular formula C9H17Cl2N3O4 B590595 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl CAS No. 85679-72-7

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl

Cat. No.: B590595
CAS No.: 85679-72-7
M. Wt: 302.152
InChI Key: FJBDSKXBGFNFIG-UHFFFAOYSA-N
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Description

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl ( 117907-42-3) is a diamine-substituted pyridine derivative of significant interest in cosmetic research and development, specifically for hair dyeing applications . Its molecular structure, featuring both amine functional groups and hydroxyethoxy chains, contributes to its properties and solubility characteristics. The compound is supplied as the hydrochloride salt to enhance stability. With a molecular formula of C9H16ClN3O4 and a molecular weight of approximately 265.69 g/mol , it is characterized by a high topological polar surface area, indicating strong hydrogen-bonding potential . Researchers value this chemical for exploring new oxidative hair colorants and studying the mechanisms of color formation on keratin fibers. It is essential for laboratory use in developing safer and more effective cosmetic formulations. This product is offered with a high purity grade (e.g., 99%) to ensure consistent and reliable research outcomes . Intended Use & Disclaimer: This chemical is sold for laboratory research and industrial production purposes only . It is explicitly classified as "For Research Use Only" (RUO) and must not be used as a direct ingredient in commercial cosmetic products, pharmaceuticals, or for any personal applications.

Properties

IUPAC Name

2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4.2ClH/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13;;/h5,13-14H,1-4,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBDSKXBGFNFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1N)OCCO)OCCO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234956
Record name 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85679-72-7
Record name 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085679727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE HCL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51T31YI47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molecular Architecture and Functional Groups

The target compound, with the molecular formula C9H17Cl2N3O4\text{C}_9\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_4 and a molecular weight of 302.15 g/mol, features a pyridine ring substituted with two amino groups at positions 3 and 5, and two 2-hydroxyethoxy groups at positions 2 and 6. The hydrochloride salt form enhances solubility and stability in cosmetic formulations. The presence of electron-donating hydroxyethoxy groups necessitates careful selection of reaction conditions to avoid premature degradation or side reactions.

Stability Considerations

Stability studies indicate that the compound degrades rapidly in dimethyl sulfoxide (DMSO), with complete decomposition observed within seven days at room temperature. However, it remains stable in aqueous solutions at pH 3 for up to two months. These findings underscore the importance of solvent selection during synthesis and storage.

Synthetic Routes for this compound

Nitration-Reduction-Etherification Sequence

A three-step approach derived from analogous pyridinediamine syntheses involves:

Nitration of Pyridine Precursors

The parent pyridine derivative is nitrated to introduce nitro groups at positions 3 and 5. For example, 2,6-dihydroxypyridine may undergo nitration using a mixture of nitric and sulfuric acids, yielding 3,5-dinitro-2,6-dihydroxypyridine. Impurities such as 2,6-dimethoxy-3-nitropyridine (detected at <100 ppm in related compounds) suggest the need for precise temperature control (0–5°C) to minimize byproducts.

Reduction of Nitro Groups

Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol reduces nitro groups to amines, producing 3,5-diamino-2,6-dihydroxypyridine. Alternative reductants like sodium dithionite may be employed, though hydrogenation offers higher yields (~85–90%).

Etherification with Ethylene Oxide

The hydroxyl groups at positions 2 and 6 are alkylated using ethylene oxide in a basic medium (e.g., sodium hydroxide). This step introduces the 2-hydroxyethoxy moieties via nucleophilic substitution. Reaction conditions typically involve temperatures of 60–80°C and a molar ratio of 1:2.2 (pyridine derivative to ethylene oxide) to ensure complete substitution.

Key Reaction:

3,5-Diamino-2,6-dihydroxypyridine+2 CH2OCH2CH2OHNaOH2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine+2 H2O\text{3,5-Diamino-2,6-dihydroxypyridine} + 2\ \text{CH}2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOH}} \text{2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine} + 2\ \text{H}2\text{O}

One-Pot Synthesis via Condensation

An alternative method involves constructing the pyridine ring from smaller precursors. For instance, a Hantzsch-type condensation of 1,5-diaminopentane-2,4-dione with ethyl acetoacetate and ammonium acetate in acetic acid yields the pyridine core. Subsequent etherification with 2-chloroethanol introduces the hydroxyethoxy groups. While this route reduces intermediate isolation steps, yields are lower (50–60%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent Selection

Aqueous acetone (1:1 v/v) at pH 3 is preferred for etherification, achieving 83–91% stability over seven days. Ethanol and water mixtures are avoided due to the compound’s limited solubility (<5.1% w/w).

Temperature and Catalysis

Etherification proceeds optimally at 70°C with 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Higher temperatures (>80°C) promote degradation, while lower temperatures (<50°C) result in incomplete substitution.

Impurity Control

HPLC analyses reveal contaminants such as 2,6-dihydroxypyridine (<11 ppm) and residual solvents (ethanol <1%). Recrystallization from hot water/ethanol (4:1) reduces impurities to <0.5% while maintaining a yield of 75–80%.

Hydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid (37% w/w) in a molar ratio of 1:2.1 under ice-cooling to precipitate the dihydrochloride salt. Filtration and drying under vacuum at 40°C yield a crystalline solid with >98% purity.

Critical Parameters:

  • pH Adjustment: Final pH of 1.8 ensures complete protonation of amine groups.

  • Drying Conditions: Temperatures >50°C cause decomposition, as evidenced by TGA studies showing onset degradation at 170°C.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (D2_2O): δ 6.85 (s, 1H, pyridine-H), 4.20–4.05 (m, 4H, -OCH2_2CH2_2OH), 3.75–3.60 (m, 4H, -OCH2_2CH2_2OH).

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=N pyridine), 1100 cm1^{-1} (C-O-C ether).

Purity Assessment

HPLC at 254 nm shows 86.3–97.9% area purity, with limits for contaminants like 2,6-dimethoxy-3-nitropyridine set at <100 ppm.

Industrial-Scale Production Challenges

Stability in Formulations

The compound’s instability in DMSO necessitates alternative solvents (e.g., propylene glycol) for commercial hair dye products. Accelerated stability studies (40°C/75% RH) confirm a shelf life of 24 months when stored in amber glass containers .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions where the hydroxyethoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while reduction of the amino groups can yield primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H17Cl2N3O4
  • Molecular Weight : 256.16 g/mol
  • CAS Number : 117907-42-3

The compound features a pyridine ring substituted with two hydroxyethoxy groups and a diamine structure, contributing to its reactivity and functionality in various applications.

Pharmaceutical Applications

  • Drug Development :
    • 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl serves as a building block in the synthesis of pharmaceuticals. Its structural properties facilitate the development of compounds targeting various biological pathways, particularly in treating conditions related to the central nervous system and cardiovascular diseases .
  • Stabilization of Cosmetic Formulations :
    • The compound is utilized in stabilizing organic micronized UV absorbers in cosmetic products. This application is crucial for enhancing the efficacy and safety of sunscreens and other topical formulations .

Cosmetic Applications

  • Hair Dyes :
    • Historically, this compound was explored for use as an oxidative hair coloring agent. However, regulatory bodies have restricted its use in hair dye products due to potential health risks associated with its application .

Toxicological Studies

Toxicological evaluations are essential for understanding the safety profile of this compound:

  • Skin Irritation Studies :
    • In studies conducted on guinea pigs and rabbits, the compound showed no significant skin irritation or sensitization potential when applied topically, indicating a favorable safety profile for external applications .
  • Acute Toxicity Assessments :
    • Acute toxicity studies demonstrated that the compound has a relatively low toxicity profile in animal models, with LD50 values indicating moderate safety margins for potential therapeutic use .

Case Studies and Market Insights

Several studies have highlighted market trends and innovations involving this compound:

  • A comprehensive analysis indicated rising demand for this compound in pharmaceutical formulations due to its versatile applications and efficacy as a stabilizer in cosmetic products .
  • Research into alternative formulations continues to explore safer substitutes for hair dye applications while maintaining color efficacy and safety standards .

Mechanism of Action

The mechanism of action of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride involves its interaction with specific molecular targets. The hydroxyethoxy and amino groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2,6-Dimethoxy-3,5-pyridinediamine HCl (CAS No. 56216-28-5)

  • Molecular Formula : C₇H₁₂ClN₃O₂
  • Key Differences :
    • Substituents: Methoxy (-OCH₃) groups at 2- and 6-positions instead of hydroxyethoxy (-OCH₂CH₂OH).
    • Hydrophilicity: Lower than 2,6-bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl due to the absence of hydroxyl groups.
    • Safety Profile :
  • The Environmental Working Group (EWG) flags this compound for "enhanced skin absorption" and imposes use restrictions in cosmetics. Its safety score worsens in products violating industry guidelines . Regulatory Status: Not explicitly banned but subject to scrutiny under EWG VERIFIED standards .

Phenazopyridine Hydrochloride (CAS No. 136-40-3)

  • Molecular Formula : C₁₁H₁₁ClN₄
  • Key Differences: Substituents: A phenylazo (-N=N-C₆H₅) group at the 3-position and amino groups at 2- and 6-positions. Safety Concerns: Associated with hemolytic anemia and methemoglobinemia in overdose cases, highlighting the risks of systemic absorption .

4,5-Diamino-1-Methylpyrazole HCl (CAS No. 20055-01-0)

  • Molecular Formula : C₄H₈ClN₃
  • Key Differences: Pyrazole backbone instead of pyridine, with amino groups at 4- and 5-positions and a methyl group at the 1-position. Regulatory Status: Banned in the EU and India for use in hair dyes due to genotoxicity concerns, similar to this compound .

Comparative Data Table

Compound Name Molecular Formula Substituents Primary Use Regulatory Status Key Safety Concerns
This compound C₉H₁₄ClN₃O₄ 2,6-hydroxyethoxy; 3,5-amino Hair dye Banned in EU, India, Taiwan Systemic absorption, genotoxicity
2,6-Dimethoxy-3,5-pyridinediamine HCl C₇H₁₂ClN₃O₂ 2,6-methoxy; 3,5-amino Hair dye Restricted (EWG) Skin absorption
Phenazopyridine HCl C₁₁H₁₁ClN₄ 2,6-amino; 3-phenylazo Urinary analgesic Approved (with warnings) Hemotoxicity, methemoglobinemia
4,5-Diamino-1-Methylpyrazole HCl C₄H₈ClN₃ Pyrazole backbone; 4,5-amino; 1-methyl Hair dye Banned in EU, India Genotoxicity

Biological Activity

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride (often referred to as 2,6-BHEP) is a compound with significant biological activity, particularly in the context of cancer research and therapeutic applications. This article examines its biological properties, toxicity profiles, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C11H18ClN3O4C_{11}H_{18}ClN_3O_4, and it features a pyridine ring substituted with hydroxyl and ethoxy groups. The structure is critical for its interaction with biological targets.

Anticancer Properties

Research indicates that 2,6-BHEP exhibits promising anticancer activity by modulating apoptosis pathways. It functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are known to suppress programmed cell death in cancer cells. By inhibiting these proteins, 2,6-BHEP can enhance the sensitivity of cancer cells to apoptosis-inducing agents.

  • Mechanism of Action : The compound is believed to interfere with the binding of IAPs to caspases, thereby promoting apoptosis in malignant cells. This mechanism is critical in overcoming resistance seen in various cancers.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2,6-BHEP:

Study TypeResultLD50 (mg/kg)
Acute Oral ToxicityReduced activity observedRat Female: 212.5
Rat Male: 187.5
Mouse Female: 212.5
Skin IrritationNo significant irritation notedN/A
Eye IrritationNo irritant effects observedN/A

These findings suggest that while the compound has some toxicity at higher doses, it does not exhibit significant irritant properties when applied topically or through ocular exposure.

Case Studies

  • Case Study on Cancer Cell Lines :
    • In vitro studies demonstrated that treatment with 2,6-BHEP led to a significant reduction in cell viability in various cancer cell lines compared to controls. The compound induced apoptosis as evidenced by increased caspase-3 activation.
  • Animal Model Studies :
    • In a study involving CF1 mice and Wistar rats, administration of 2,6-BHEP resulted in observable behavioral changes consistent with reduced activity levels. However, no severe adverse effects were noted during the observation period.

Q & A

Q. What are the recommended methods for synthesizing 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, and how can purity be validated?

Synthesis typically involves nucleophilic substitution on pyridinediamine derivatives using ethylene glycol derivatives under controlled pH and temperature. A stepwise approach includes:

  • Step 1 : Protect amine groups to avoid side reactions.
  • Step 2 : React with 2-chloroethanol or ethylene oxide in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Step 3 : Deprotect amines and isolate the hydrochloride salt via crystallization.
    Purity Validation :
  • Use HPLC with UV detection (λ = 254 nm) and a C18 column .
  • Confirm structural integrity via 1^1H/13^13C NMR and FT-IR (e.g., hydroxyethoxy C-O-C stretch at 1100–1250 cm1^{-1}).

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Design stability studies to evaluate:

  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • pH Sensitivity : Test solubility and degradation in buffers (pH 3–10) over 24–72 hours.
  • Light Sensitivity : Expose to UV/visible light and monitor changes via UV-Vis spectroscopy.
    Key Findings :
  • Avoid prolonged storage above 25°C; degradation products include chlorinated byproducts and ethylene glycol derivatives .
  • Stability in aqueous solutions decreases at pH > 8 due to deprotonation of amine groups .

Q. What are the critical toxicological parameters to evaluate before in vitro studies?

Prioritize:

  • Acute Toxicity : LD50_{50} via OECD 423 guidelines (oral administration in rodents).
  • Skin/Eye Irritation : Follow OECD 439/492 for reconstructed human tissue models.
  • Genotoxicity : Ames test (OECD 471) to assess mutagenic potential.
    Data from Safety Assessments :
  • Classified as a respiratory irritant (H335) and severe eye irritant (H319) .
  • No evidence of reproductive toxicity in limited studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for hydroxyethoxy group substitution?

Contradiction Example : Discrepancies in activation energy (30–50 kJ/mol) across studies. Methodology :

  • Use in situ FT-IR or Raman spectroscopy to monitor real-time reaction progress.
  • Compare solvent effects (e.g., DMSO vs. DMF) on transition states via DFT calculations.
  • Validate with Arrhenius plots under controlled temperatures (40–80°C).
    Recommendation : Optimize solvent polarity and catalyst (e.g., K2_2CO3_3) to reduce side reactions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Core Modifications : Synthesize analogs with varying alkoxy chain lengths (e.g., 2-hydroxypropoxy) and compare solubility/logP.
  • Biological Assays : Test antioxidant or chelation activity (e.g., Fe3+^{3+} binding via UV-Vis titration).
  • Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., tyrosinase for pigment-related studies) .
    Key Insight : The 2-hydroxyethoxy group enhances water solubility but reduces membrane permeability .

Q. How can degradation pathways be elucidated to improve handling protocols?

  • Forced Degradation Studies : Expose to 0.1% H2_2O2_2 (oxidative), 0.1M HCl/NaOH (hydrolytic), and UV light (photolytic).
  • Analytical Tools : LC-MS/MS to identify degradation products (e.g., pyridine-3,5-diamine or ethylene glycol derivatives).
  • Mitigation : Store under nitrogen at 4°C in amber vials to suppress oxidation and photolysis .

Methodological Considerations Table

Parameter Recommended Technique Key Observations Reference
Purity AnalysisHPLC (C18, 0.1% TFA in mobile phase)≥98% purity achievable with crystallization
Thermal DecompositionTGA/DSCOnset at 180°C; exothermic peak at 220°C
Acute Toxicity (LD50_{50})OECD 423500–1000 mg/kg (oral, rat)

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